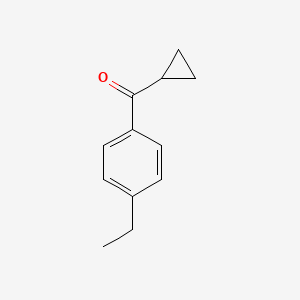

Cyclopropyl 4-ethylphenyl ketone

Übersicht

Beschreibung

Cyclopropyl 4-ethylphenyl ketone is an organic compound with the molecular formula C12H14O. It is a ketone that features a cyclopropyl group attached to a phenyl ring substituted with an ethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclopropyl 4-ethylphenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 4-ethylbenzoyl chloride under anhydrous conditions. The reaction typically proceeds in the presence of a suitable solvent such as tetrahydrofuran (THF) and requires careful control of temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropyl 4-ethylphenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketone derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chromatography

Cyclopropyl 4-ethylphenyl ketone is primarily utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. The compound can be effectively analyzed using reverse phase HPLC methods, which are suitable for pharmacokinetic studies. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, phosphoric acid may be substituted with formic acid .

Table 1: HPLC Conditions for this compound

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC Column |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Alternative Mobile Phase | Acetonitrile, Water, Formic Acid |

| Particle Size | 3 µm (for UPLC applications) |

Catalysis

Recent studies have highlighted the use of cyclopropyl ketones in gold-catalyzed reactions, particularly in stereoselective cycloadditions. This compound serves as a precursor in these reactions, demonstrating significant yields and enantiomeric excess (ee) values. For instance, racemic cyclopropyl ketones have been shown to yield products with up to 95% ee through gold-catalyzed processes .

Table 2: Catalytic Performance of Cyclopropyl Ketones

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Gold-Catalyzed Cycloaddition | 31 - 45 | 80 - 95 |

Medicinal Chemistry

In medicinal chemistry, cyclopropyl derivatives are often explored for their potential biological activities. This compound has been investigated for its role in synthesizing chiral compounds that may exhibit therapeutic effects. The ability to modify substituents on the cyclopropane ring allows researchers to tailor compounds for specific biological targets .

Case Study 1: Pharmacokinetic Analysis

A study utilizing this compound involved its application in pharmacokinetics to assess drug absorption and metabolism. The compound was analyzed using HPLC to determine its concentration in biological samples, demonstrating its utility in drug development processes.

Case Study 2: Synthesis of Chiral Compounds

In another investigation, researchers synthesized a series of chiral cyclopropyl ketones from this compound through asymmetric synthesis techniques. The resulting compounds exhibited promising activity against specific cancer cell lines, underscoring the compound's relevance in drug discovery .

Wirkmechanismus

The mechanism of action of cyclopropyl 4-ethylphenyl ketone involves its interaction with specific molecular targets and pathways. For example, in photoinitiated polymerization reactions, the compound can generate reactive species such as radicals upon exposure to light. These radicals can initiate polymerization processes, leading to the formation of polymeric materials . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Cyclopropyl 4-ethylphenyl ketone can be compared with other similar compounds, such as:

Cyclopropyl phenyl ketone: Lacks the ethyl group on the phenyl ring, leading to different reactivity and properties.

Cyclopropyl 3,4-dimethylphenyl ketone: Contains additional methyl groups on the phenyl ring, affecting its steric and electronic properties.

Cyclopropyl para-tolyl ketone: Features a methyl group at the para position of the phenyl ring, influencing its chemical behavior.

Biologische Aktivität

Cyclopropyl 4-ethylphenyl ketone (CPEPK) is an organic compound with the molecular formula C12H14O, characterized by a cyclopropyl group attached to a phenyl ring that is substituted with an ethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

CPEPK exhibits a range of chemical reactivity, including:

- Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

- Reduction: The ketone group can be reduced to an alcohol.

- Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution, allowing the introduction of various substituents.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of CPEPK is hypothesized to involve its interaction with specific molecular targets. Notably, it can generate reactive species upon exposure to light, which may initiate polymerization processes, leading to the formation of polymeric materials. This property has implications for its use in photoinitiated reactions in materials science.

Biological Activity

Research has indicated that CPEPK may possess various biological activities:

- Antimicrobial Properties: Some studies suggest that cyclopropyl ketones exhibit antimicrobial effects, potentially making CPEPK a candidate for further investigation in this area.

- Anticancer Activity: There is emerging evidence that cyclopropane derivatives can influence cancer cell proliferation and apoptosis. Specific studies have shown that related compounds can induce cytotoxicity in cancer cell lines .

- Enzyme Inhibition: CPEPK may interact with enzymes involved in metabolic pathways, although specific data on enzyme targets remains limited.

Case Studies and Research Findings

-

Synthesis and Characterization:

A study detailed the synthesis of cyclopropyl ketones, including CPEPK, demonstrating effective yields through optimized reaction conditions. This work highlights the importance of structural diversification in drug discovery . -

Biological Testing:

Various derivatives of cyclopropyl ketones have been tested for their biological activity against different cancer cell lines. Results indicated significant cytotoxic effects at certain concentrations, suggesting potential therapeutic applications . -

Pharmacophore Development:

Research into chiral cyclopropane scaffolds has identified CPEPK as a versatile building block for developing new pharmacologically active compounds. Its unique structure allows for modifications that enhance biological activity .

Comparative Analysis

CPEPK can be compared with other similar compounds to understand its unique properties better:

| Compound | Structure Description | Notable Activity |

|---|---|---|

| Cyclopropyl phenyl ketone | Lacks ethyl substitution | Lower reactivity |

| Cyclopropyl 3,4-dimethylphenyl ketone | Contains additional methyl groups | Altered steric properties |

| Cyclopropyl para-tolyl ketone | Features a methyl group at the para position | Different chemical behavior |

Eigenschaften

IUPAC Name |

cyclopropyl-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-9-3-5-10(6-4-9)12(13)11-7-8-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNQUDHIAKQKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198702 | |

| Record name | Cyclopropyl 4-ethylphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50664-71-6 | |

| Record name | Cyclopropyl(4-ethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50664-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl 4-ethylphenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050664716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50664-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl 4-ethylphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl 4-ethylphenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.